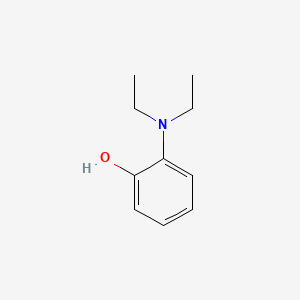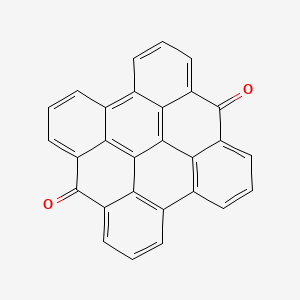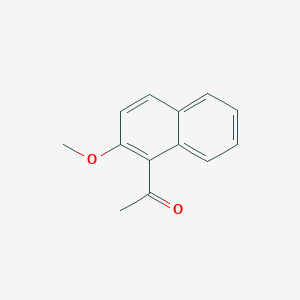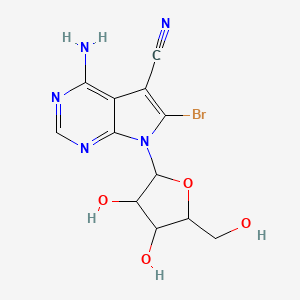
STYRALLYL ISOVALERATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
STYRALLYL ISOVALERATE, also known as benzyl isovalerate, is an organic compound with the molecular formula C12H16O2. It is a colorless to pale yellow liquid with a pleasant fruity odor. This ester is commonly used in the fragrance and flavor industry due to its appealing scent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
STYRALLYL ISOVALERATE can be synthesized through the esterification of 3-methylbutanoic acid with 1-phenylethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the esterification process is scaled up using continuous reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a steady production rate and high yield. The reaction mixture is then neutralized, washed, and purified through distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
STYRALLYL ISOVALERATE undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3-methylbutanoic acid and 1-phenylethanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The ester can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.
Major Products Formed
Hydrolysis: 3-methylbutanoic acid and 1-phenylethanol.
Reduction: 3-methylbutanol and 1-phenylethanol.
Oxidation: 3-methylbutanoic acid and benzoic acid.
Applications De Recherche Scientifique
STYRALLYL ISOVALERATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the fragrance and flavor industry to impart fruity scents to products such as perfumes, soaps, and food items.
Mécanisme D'action
The mechanism of action of butanoic acid, 3-methyl-, 1-phenylethyl ester involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In biological systems, it may exert antimicrobial effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
STYRALLYL ISOVALERATE can be compared with other esters such as:
Butanoic acid, 3-methyl-, phenylmethyl ester: Similar fruity odor but differs in the alcohol component.
Butanoic acid, 3-methyl-, ethyl ester: Has a similar structure but with an ethyl group instead of a phenylethyl group, resulting in a different scent profile.
Butanoic acid, 3-methyl-, 2-phenylethyl ester: Similar structure but with a different position of the phenylethyl group, leading to variations in physical and chemical properties.
Propriétés
Numéro CAS |
56961-73-0 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-phenylethyl 3-methylbutanoate |
InChI |
InChI=1S/C13H18O2/c1-10(2)9-13(14)15-11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 |
Clé InChI |
WYWVAOQKWGNZHN-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OC(C)C1=CC=CC=C1 |
SMILES canonique |
CC(C)CC(=O)OC(C)C1=CC=CC=C1 |
| 56961-73-0 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(cyanomethyl)phenyl]-4-fluorobenzamide](/img/structure/B1617033.png)











